

An In-depth Technical Guide to C.I. Reactive Blue 198

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Blue 198*

Cat. No.: *B1167401*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of C.I. **Reactive Blue 198** (CAS 124448-55-1), a significant bifunctional reactive dye. It is intended for researchers, scientists, and professionals in dye chemistry and drug development. This document details the dye's chemical structure, summarizes its performance characteristics, outlines representative experimental protocols for its synthesis and application, and explores its potential in biomedical research based on the reactivity of its triazine moieties.

Introduction and Historical Context

The era of reactive dyes, which form stable covalent bonds with textile fibers, began with the groundbreaking discovery of dichlorotriazine dyes in 1954 by Rattee and Stephen at Imperial Chemical Industries (ICI). This led to the first commercial range, the Procion dyes, in 1956. Shortly thereafter, vinyl sulfone-based dyes were commercialized by Hoechst under the Remazol brand.

C.I. **Reactive Blue 198** (RB 198) emerged from the subsequent wave of innovation in the 1980s that focused on developing bifunctional reactive dyes. These "second-generation" dyes incorporate two reactive groups per molecule, leading to significantly higher fixation efficiency and improved wash fastness. RB 198, known by trade names such as Procion Blue H-EGN, is a bifunctional dye featuring a robust triphenodioxazine chromophore and two monochlorotriazine (MCT) reactive groups.^{[1][2][3][4]} The triphenodioxazine core imparts a

brilliant blue shade with excellent light fastness, while the two MCT groups ensure a high degree of covalent bonding to cellulosic fibers.[2][5]

Chemical and Physical Properties

Reactive Blue 198 is a water-soluble, bright blue powder.[3] Its bifunctional nature allows for high-performance dyeing with excellent stability. The key properties are summarized in the table below.

Property	Value	Source(s)
C.I. Name	Reactive Blue 198	[3]
CAS Number	124448-55-1	[3]
Molecular Structure Class	Triphenodioxazine	[1][3]
Molecular Formula	C ₄₁ H ₃₀ Cl ₄ N ₁₄ Na ₄ O ₁₄ S ₄	[3]
Molecular Weight	1304.80 g/mol	[3]
Appearance	Bright blue powder	[3]
Water Solubility	60 g/L	[3]
Light Fastness (ISO)	4-5	[6]
Wash Fastness (Soaping)	4-5	[6]
Perspiration Fastness	3-4	[6]
Oxygen Bleach Fastness	4	[6]

Experimental Protocols

Representative Industrial Synthesis of Reactive Blue 198

The synthesis of **Reactive Blue 198** is a multi-step process involving the construction of the triphenodioxazine core followed by the attachment of the reactive triazine groups. The following protocol is a representative industrial method based on publicly available chemical manufacturing outlines.[7]

Raw Materials:

- 2-chloro-5-nitrobenzenesulfonic acid
- Ethylenediamine
- Tetrachlorobenzoquinone (Chloranil)
- Cyanuric chloride
- m-aminobenzenesulfonic acid (Metanilic acid)
- Sodium carbonate, Sodium hydroxide, and other process chemicals.

Procedure:

- Formation of the Diamine Intermediate: 2-chloro-5-nitrobenzenesulfonic acid is condensed with ethylenediamine. Following the condensation, the nitro group is reduced to an amine, yielding a key diamine intermediate.
- Formation of the Triphenodioxazine Core: The diamine intermediate from Step 1 is condensed with tetrachlorobenzoquinone. This reaction forms the central, chromophoric[1] [8]benzoxazino[2,3-b]phenoxazine ring system, also referred to as the triphenodioxazine or simply "[oxa]azine" intermediate.[7]
- First Condensation with Cyanuric Chloride: The triphenodioxazine intermediate is reacted with two equivalents of cyanuric chloride at a controlled temperature (0-5°C) and pH. This reaction attaches a dichlorotriazinyl group to the amino functions on the dye core.
- Second Condensation with Metanilic Acid: The product from Step 3 is subsequently reacted with two equivalents of m-aminobenzenesulfonic acid at a slightly elevated temperature. This step substitutes one chlorine atom on each of the two triazine rings, resulting in the final bifunctional monochlorotriazine (MCT) dye structure.
- Isolation: The final product is isolated from the reaction mixture by salting out, followed by filtration and drying to yield the finished dye powder.

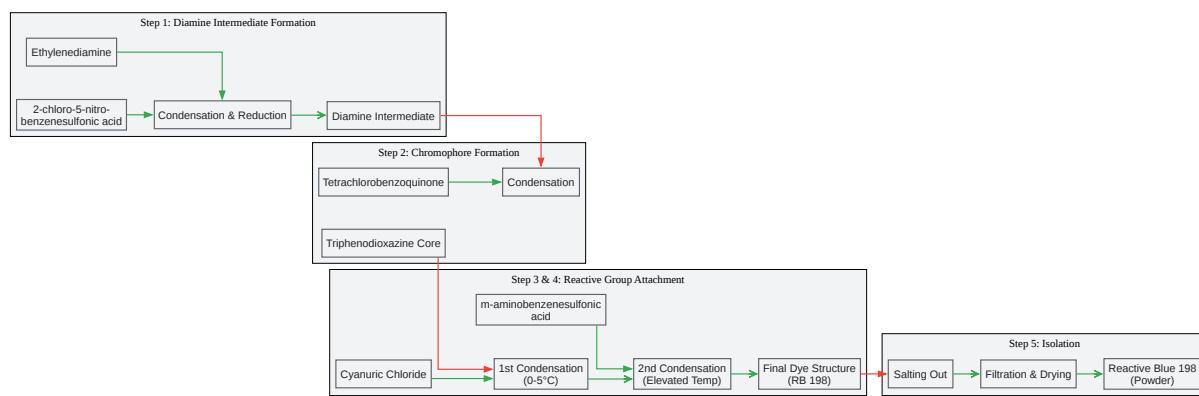

[Click to download full resolution via product page](#)

Figure 1: Representative industrial synthesis workflow for C.I. **Reactive Blue 198**.

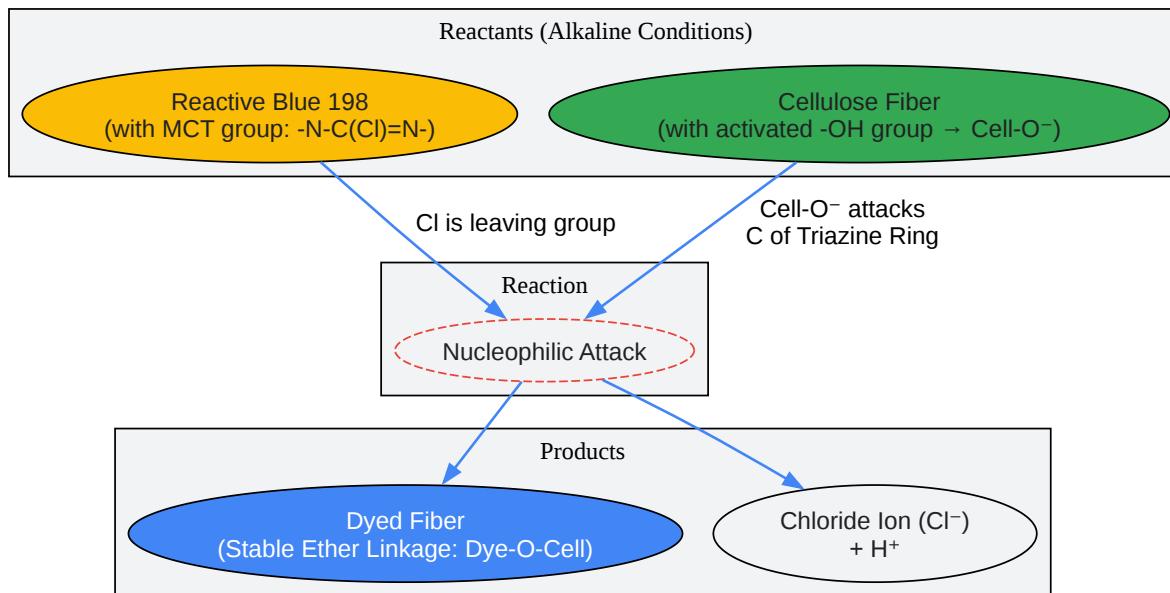
Exhaust Dyeing Protocol for Cotton Fabric

This protocol describes a typical laboratory-scale exhaust dyeing procedure for cotton fabric using **Reactive Blue 198**. This method is characterized by the use of electrolytes to exhaust

the dye onto the fiber, followed by alkali to fix the dye.[\[9\]](#)

Materials and Equipment:

- Scoured and bleached cotton fabric
- **Reactive Blue 198** dye
- Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (Glauber's salt)
- Sodium carbonate (Na₂CO₃, Soda Ash)
- Wetting agent
- Laboratory dyeing machine (e.g., beaker dyer)
- pH meter


Procedure:

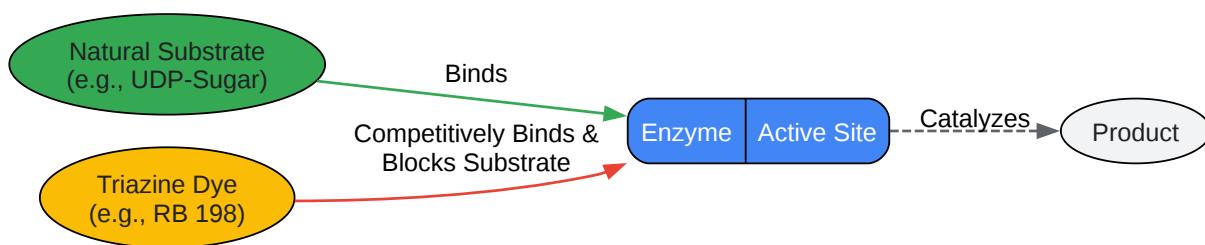
- Dye Bath Preparation: Prepare the dye bath with the required amount of water at a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight). Add wetting agent (e.g., 1 g/L).
- Dyeing - Exhaustion Phase:
 - Introduce the cotton fabric into the dye bath at room temperature.
 - Add the pre-dissolved **Reactive Blue 198** dye (e.g., 1% on weight of fabric).
 - Run for 10 minutes to allow for even dye distribution.
 - Gradually add the required amount of salt (e.g., 30 g/L) over 10-15 minutes.
 - Raise the temperature to 50-60°C and hold for 20-30 minutes to allow the dye to exhaust onto the fiber.[\[9\]](#)
- Dyeing - Fixation Phase:

- Add the required amount of sodium carbonate (e.g., 20 g/L) to the dye bath to raise the pH to approximately 11.[9] This activates the cellulose and initiates the covalent reaction.
- Continue dyeing at 50-60°C for another 40-60 minutes to ensure complete fixation of the dye.[9]
- After-treatment (Wash-off):
 - Drain the dye bath. Rinse the fabric with cold water.
 - Neutralize the fabric in a bath containing acetic acid (1 g/L) at 60°C for 10 minutes.
 - Soap the fabric at or near the boil (e.g., 95°C) for 10-15 minutes with a detergent (1-2 g/L) to remove any unfixed or hydrolyzed dye.
 - Rinse thoroughly with hot and then cold water.
 - Dry the dyed fabric.

Mechanism of Action: Covalent Bond Formation

The high wash fastness of **Reactive Blue 198** is due to the formation of a stable ether linkage between the dye molecule and the hydroxyl groups of the cellulose polymer in the cotton fiber. Under the alkaline conditions of the fixation phase (pH ~11), the hydroxyl groups of cellulose are deprotonated to form highly nucleophilic cellulosate anions (Cell-O^-). These anions attack the electrophilic carbon atom of the monochlorotriazine ring, displacing the chlorine atom in a nucleophilic substitution reaction.[10] Because RB 198 has two MCT groups, it has two opportunities to form such a bond, increasing the probability of successful fixation.

[Click to download full resolution via product page](#)


Figure 2: Covalent bond formation between **Reactive Blue 198** and cellulose.

Potential in Biomedical Research

While the primary application of **Reactive Blue 198** is in the textile industry, its chemical structure holds potential for biomedical research, an area of interest for drug development professionals. The triazine core of the reactive groups is a well-known "scaffold" in medicinal chemistry.

Notably, triazine-based dyes, such as the structurally related Cibacron Blue 3GA, are known to act as competitive inhibitors for a variety of enzymes, particularly those with nucleotide-binding sites (e.g., kinases, dehydrogenases, and glycosyltransferases).^[11] The dye molecule mimics the shape and charge distribution of nucleotide cofactors like ATP, NAD⁺, or UDP-sugars, allowing it to bind to the active site and block the natural substrate. Although specific studies on

Reactive Blue 198 as an enzyme inhibitor are not prominent in the literature, its structural similarity to known triazine inhibitors suggests it could be a candidate for screening in enzyme inhibition assays. This "off-label" use of textile dyes as pharmacological tools is a cost-effective strategy for identifying new lead compounds in drug discovery.

[Click to download full resolution via product page](#)

Figure 3: General mechanism of competitive enzyme inhibition by a triazine dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0576123A1 - Watersoluble triphenodioxazine dye - Google Patents [patents.google.com]
- 2. US5171852A - Triphenodioxazine reactive dyes having sulphonate ester groups - Google Patents [patents.google.com]
- 3. worlddyeveristy.com [worlddyeveristy.com]
- 4. dyeschemical.com [dyeschemical.com]
- 5. researchgate.net [researchgate.net]
- 6. US20100197555A1 - Triphenodioxazine dyes - Google Patents [patents.google.com]
- 7. C.I. Reactive Blue 198 [chembk.com]
- 8. JPH07304981A - Triphenodioxazine reactive dye - Google Patents [patents.google.com]

- 9. textilestudycenter.com [textilestudycenter.com]
- 10. Buy Reactive Blue 198 (EVT-1509471) | 124448-55-1 [evitachem.com]
- 11. Triazine dyes as inhibitors and affinity ligands of glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. Reactive Blue 198]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1167401#discovery-and-history-of-reactive-blue-198\]](https://www.benchchem.com/product/b1167401#discovery-and-history-of-reactive-blue-198)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com